3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of molecular docking studies against the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
For instance, they can inhibit the activity of the target enzyme, leading to the disruption of essential biological processes .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that they may interfere with the cell wall biosynthesis pathway of mycobacterium tuberculosis .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been found to exhibit potent cytotoxicity activity on various human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methylthio Group: The methylthio group is introduced through nucleophilic substitution reactions, typically using methylthiolating agents like methyl iodide.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
3-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Lacks the fluorine and methylthio groups, resulting in different chemical properties and biological activities.
6-fluorobenzothiazole: Contains a fluorine atom but lacks the methylthio and benzamide groups, leading to distinct reactivity and applications.
N-methylbenzothiazole:
Biological Activity
3-Fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a novel compound derived from benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a fluorine atom and a methylthio group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicate that modifications in the benzothiazole structure can enhance anticancer efficacy.
- Case Study : A related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, demonstrated IC50 values around 6.46 μM against Aβ-ABAD interaction, suggesting that similar derivatives could exhibit potent anticancer effects .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophages.
- Research Findings : The expression levels of these cytokines were assessed using ELISA, revealing that certain benzothiazole derivatives could effectively inhibit their production, thereby suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well documented. Compounds similar to this compound have exhibited significant antibacterial and antifungal activities.
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-thiocyanate-β-bromo-propionyl-UBT | Antibacterial | 50 μg/mL |
26a, 26f, 26g | Antifungal | 200 μg/mL |
These findings underscore the potential utility of this compound in developing new antimicrobial agents .
The mechanisms by which benzothiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Cell Proliferation : These compounds often induce apoptosis in cancer cells by modulating pathways involved in cell cycle regulation.
- Cytokine Modulation : The suppression of pro-inflammatory cytokines points to a mechanism involving the inhibition of NF-kB signaling pathways.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related compounds.
Properties
IUPAC Name |
3-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-15-18-12-6-5-11(8-13(12)21-15)17-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZUQOVMODXBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.